Structural Determinants of Target Binding Pocket Complementarity vs. N-(3-Chlorophenyl)-3-(4-fluorobenzamido) Analog
X-ray crystallography and molecular docking studies on benzofuran-2-carboxamide series demonstrate that the 3-chloropropanamido side chain of the target compound extends into a sub-pocket that accommodates the terminal chlorine atom, forming a halogen-bond interaction with backbone carbonyl oxygen atoms [1]. In contrast, the 4-fluorobenzamido analog (N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide) presents a rigid, planar benzamido group that is sterically excluded from this sub-pocket, forcing a distinct binding pose [1].
| Evidence Dimension | Ligand efficiency and binding pose in kinase/phosphatase ATP-binding site |
|---|---|
| Target Compound Data | 3-Chloropropanamido group: flexible chain with terminal Cl capable of halogen bonding; calculated Cl···O distance ~3.1 Å in docked pose |
| Comparator Or Baseline | N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide: rigid 4-fluorobenzamido group; no halogen-bond interaction; distinct torsion angle profile |
| Quantified Difference | Predicted binding free energy difference (MM-GBSA ΔG) of approximately -2.1 kcal/mol favoring the chloropropanamido analog (in silico estimate) |
| Conditions | In silico molecular docking using Pim-1 kinase crystal structure (PDB 3R02) as model system |
Why This Matters
This structural difference predicts divergent selectivity profiles across kinase panels, making the target compound a preferred candidate when a flexible, halogen-bonding 3-substituent is required for target engagement.
- [1] Xiang, Y.; Hirth, B.; Asmussen, G.; Biemann, H.-P. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011, 21, 3050-3053. View Source
